N-(4-methylphenyl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a sulfanyl group linked to an acetamide moiety. The acetamide is further functionalized with a 4-methylphenyl group, while the 5-position of the thiadiazole ring bears a 2-(naphthalen-1-yl)acetamido substituent.
Properties
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-15-9-11-18(12-10-15)24-21(29)14-30-23-27-26-22(31-23)25-20(28)13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13-14H2,1H3,(H,24,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMALTKJOHGQROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound that has garnered interest due to its potential biological activities. The presence of the 1,3,4-thiadiazole moiety is particularly significant, as compounds containing this structure have been reported to exhibit a wide range of pharmacological effects.
Chemical Structure and Properties
The compound can be characterized by its chemical formula . It features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold demonstrate significant antimicrobial properties. For instance:
- Compounds with the thiadiazole moiety have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- A study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to 47.5 μg/mL against fungal strains like Candida albicans and Aspergillus niger .
Anticancer Potential
Thiadiazole derivatives have also been explored for their anticancer potential:
- In vitro studies have demonstrated that some compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways .
- The presence of substituents on the thiadiazole ring has been linked to enhanced anticancer activity, suggesting that structural modifications can significantly influence efficacy.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Thiadiazole compounds often inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : Some studies suggest that these compounds may interact with specific receptors involved in inflammatory responses or cell signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The derivative bearing a 4-methylphenyl group showed notable activity against Bacillus subtilis and Escherichia coli, with an MIC value significantly lower than standard antibiotics .
- Anticancer Activity : In another investigation, a series of thiadiazole derivatives were assessed for their cytotoxic effects on human cancer cell lines. One compound demonstrated a 70% reduction in cell viability at a concentration of 50 μM after 48 hours of treatment .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Antimicrobial | N-(4-methylphenyl)... | Staphylococcus aureus | 32 μg/mL |
| Antifungal | N-(4-methylphenyl)... | Candida albicans | 42 μg/mL |
| Anticancer | N-(4-methylphenyl)... | HeLa cells | IC50 = 25 μM |
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole structures. For instance, derivatives similar to N-(4-methylphenyl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that thiadiazole derivatives exhibited percent growth inhibitions (PGIs) ranging from moderate to high against several cancer types, including ovarian and lung cancers .
2. Anti-inflammatory Effects
Molecular docking studies suggest that compounds with a thiadiazole core may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This indicates a potential use of this compound as an anti-inflammatory agent .
3. Antimicrobial Activity
Thiadiazole derivatives have been studied for their antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial capabilities .
Case Study 1: Anticancer Activity
In a comparative study of thiadiazole derivatives, one compound showed promising results with PGIs of over 80% against specific cancer cell lines such as OVCAR-8 and SNB-19. This study emphasizes the need for further investigation into the structure–activity relationship (SAR) of these compounds to enhance their efficacy .
Case Study 2: Molecular Docking Analysis
A computational study utilized molecular docking to evaluate the binding affinity of this compound to 5-lipoxygenase. The results indicated strong interactions that could translate into significant anti-inflammatory effects in vivo .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Key analogs include:
Substituent Variations on the Thiadiazole Ring
- N-(3-methylphenyl)-2-([5-(3-toluidino)-1,3,4-thiadiazol-2-yl]sulfanyl)acetamide (): Differs in the substitution pattern; the toluidino group replaces the naphthalene acetamido moiety.
- Compounds 5e–5m (): These analogs feature diverse substituents (e.g., 4-chlorobenzyl, benzyl, methoxyphenoxy) at the 5-position of the thiadiazole ring. For example: 5e: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide 5h: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide These compounds exhibit melting points ranging from 132–170°C, with yields of 68–88% .
Oxadiazole vs. Thiadiazole Core
- 2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide (): Replaces the thiadiazole ring with an oxadiazole, altering electronic properties and hydrogen-bonding capacity. This substitution may reduce sulfur-mediated interactions in biological systems.
Physicochemical Properties
Table 1: Comparative Physical Data
The target compound’s naphthalene group likely increases molecular weight and hydrophobicity compared to analogs with smaller aromatic substituents (e.g., 5e, 5h). This may reduce aqueous solubility but improve membrane permeability .
Enzyme Inhibition Potential
- LOX and BChE Inhibition () :
Analogs like 8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide) were evaluated for lipoxygenase (LOX) and butyrylcholinesterase (BChE) inhibition. The indole moiety in 8t may contribute to activity via aromatic stacking, suggesting the naphthalene group in the target compound could similarly enhance enzyme binding .
Analgesic Activity ()**:
Pyrazole-thiazole hybrids (e.g., 8c , 8e ) demonstrated moderate to strong analgesic effects. The target compound’s thiadiazole-acetamide scaffold may share analogous mechanisms, though its naphthalene group could modulate potency .
Q & A
Q. What are the common synthetic routes for preparing acetamide derivatives containing 1,3,4-thiadiazole moieties?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. A representative method includes refluxing substituted precursors (e.g., hydrazine-carbothioamide derivatives) with acetic anhydride or other acylating agents. Catalysts such as pyridine and zeolite (Y-H) are often employed to enhance reaction efficiency, as seen in similar thiadiazole-acetamide syntheses . Post-reaction purification via recrystallization (e.g., ethanol) ensures product homogeneity.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, analogous compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide were characterized using torsion angle analysis and intermolecular interaction mapping (e.g., C–H⋯O hydrogen bonds) . Complementary techniques include NMR (for functional group verification) and mass spectrometry (for molecular weight validation).
Q. What biological activities are associated with thiadiazole-acetamide hybrids?
Thiadiazole derivatives exhibit broad pharmacological potential, including antiproliferative, antimicrobial, and anti-inflammatory activities. For instance, hydroxyacetamide derivatives with thiadiazole cores showed significant antiproliferative effects in cancer cell lines . Anti-exudative activity has also been evaluated in rodent models, such as formalin-induced edema .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives for enhanced bioactivity?
Molecular docking studies can predict binding affinities to target proteins (e.g., kinases or receptors). For sulfamethoxazole derivatives, docking into enzyme active sites (e.g., dihydrofolate reductase) identified key interactions, such as hydrogen bonding with amino acid residues . QSAR (Quantitative Structure-Activity Relationship) models further correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends.
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). A systematic approach includes:
- Replicating experiments under standardized protocols (e.g., MTT assay for cytotoxicity).
- Cross-validating results using orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for protein expression).
- Meta-analysis of published data to identify confounding factors (e.g., solvent polarity effects on compound solubility) .
Q. How can synthetic yields be improved for large-scale production of this compound?
Process optimization might involve:
- Screening alternative catalysts (e.g., Lewis acids like ZnCl₂) to reduce reaction time.
- Solvent selection (e.g., DMF for polar intermediates) to enhance solubility.
- Microwave-assisted synthesis for rapid heating and higher purity, as demonstrated in triazole-acetamide preparations .
Methodological Challenges
Q. What are the key considerations for solubility and stability studies of this compound?
Solubility can be assessed in tiered solvents (water → DMSO → ethanol) using UV-Vis spectroscopy. Stability under physiological conditions (pH 7.4, 37°C) is critical for in vivo applications; HPLC monitoring over 24–72 hours detects degradation products. For hydrophobic derivatives, nanoformulation (e.g., liposomes) may improve bioavailability .
Q. How are crystallographic data interpreted to infer molecular packing and stability?
In N-(4-chloro-2-nitrophenyl)acetamide derivatives, centrosymmetric head-to-tail interactions (C–H⋯O) and π-π stacking between aromatic rings contribute to crystal lattice stability. These features are quantified using software like Mercury, which calculates intermolecular distances and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
